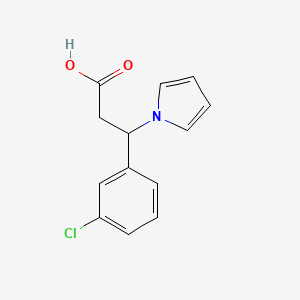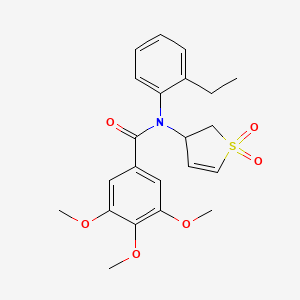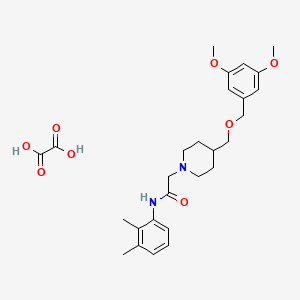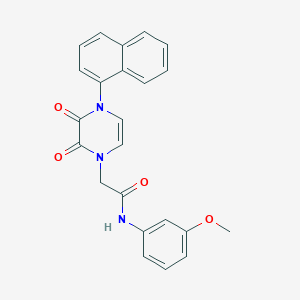
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, commonly known as MNPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide involves the reaction of 4-naphthalen-1-yl-2,3-dioxopyrazin-1-ylamine with 3-methoxybenzoyl chloride in the presence of a base to form the desired product.
Starting Materials
4-naphthalen-1-yl-2,3-dioxopyrazin-1-ylamine, 3-methoxybenzoyl chloride, Base (such as triethylamine or pyridine), Solvent (such as dichloromethane or chloroform)
Reaction
Step 1: Dissolve 4-naphthalen-1-yl-2,3-dioxopyrazin-1-ylamine in a suitable solvent., Step 2: Add a base such as triethylamine or pyridine to the solution., Step 3: Slowly add 3-methoxybenzoyl chloride to the solution while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water to the mixture., Step 6: Extract the product with a suitable organic solvent such as dichloromethane or chloroform., Step 7: Purify the product by column chromatography or recrystallization.
Wirkmechanismus
The exact mechanism of action of MNPD is not fully understood. However, it has been suggested that MNPD exerts its biological effects by modulating various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. MNPD has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and tumor progression.
Biochemische Und Physiologische Effekte
MNPD has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. MNPD has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, MNPD has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MNPD has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research studies. MNPD has also been found to exhibit low toxicity, making it safe for use in cell and animal studies. However, MNPD has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, MNPD has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for MNPD research. One potential direction is to study the potential use of MNPD as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of MNPD and to identify its molecular targets. Future studies could also focus on improving the solubility of MNPD to increase its potential applications in various experiments. Finally, studies are needed to investigate the safety and efficacy of MNPD in humans to determine its potential clinical applications.
Conclusion:
In conclusion, MNPD is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNPD has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MNPD has several advantages for lab experiments, including easy synthesis and low toxicity. However, MNPD has some limitations, including poor solubility in water and limited clinical data. Future studies could focus on elucidating the mechanism of action of MNPD, improving its solubility, and investigating its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
MNPD has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. MNPD has also been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c1-30-18-9-5-8-17(14-18)24-21(27)15-25-12-13-26(23(29)22(25)28)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNNHOGBZGLFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2911537.png)
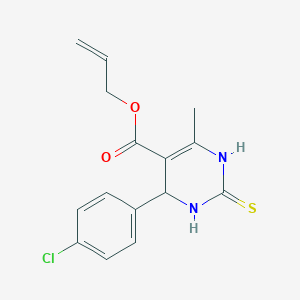
![Ethyl imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B2911542.png)
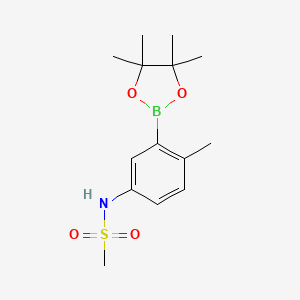
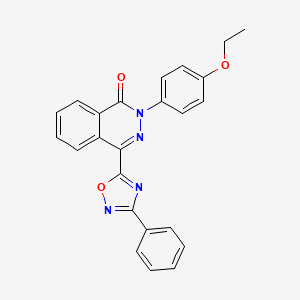
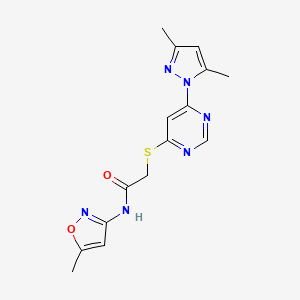
![2-(2-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2911550.png)
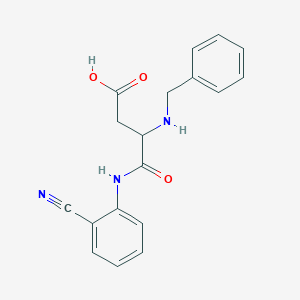
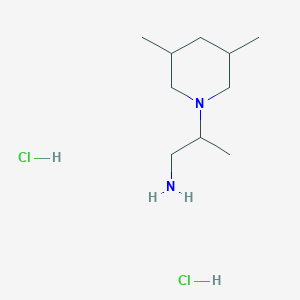
![Methyl 1-[(thiomorpholin-4-ylcarbonyl)amino]cyclohexanecarboxylate](/img/structure/B2911554.png)
